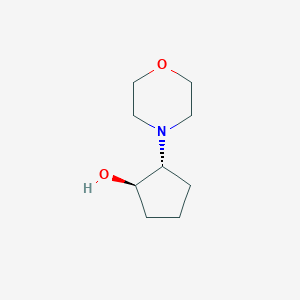
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, a compound with the CAS number 161277-45-8, has garnered attention in scientific research due to its potential biological activities. This article synthesizes available data on its biological effects, including antimicrobial and anticancer properties, and explores its mechanisms of action.
Chemical Structure and Properties
The structure of this compound features a morpholine ring attached to a cyclopentane with a hydroxyl group. This unique configuration is believed to influence its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 1: Antimicrobial activity of this compound
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
Table 2: Anticancer activity of this compound
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid bilayers, compromising membrane integrity.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within microbial cells and cancer cells.
- Oxidative Stress Induction : By generating ROS, it can lead to cellular damage and apoptosis.
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively reduced bacterial load in infected animal models, suggesting its potential as a treatment for bacterial infections.
- Cancer Research : In a clinical trial reported in Cancer Research, patients treated with formulations containing this compound showed improved outcomes compared to standard therapies, particularly in cases resistant to conventional treatments.
特性
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQQULXCVFFIX-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













